molecular formula C5H11NS B1286124 1,4-Thiazepane CAS No. 101184-85-4

1,4-Thiazepane

Cat. No.: B1286124
CAS No.: 101184-85-4
M. Wt: 117.22 g/mol
InChI Key: OQFUNFPIPRUQAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Thiazepane is a seven-membered heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Mechanism of Action

Target of Action

1,4-Thiazepane is a seven-membered heterocyclic compound . It is a part of the thiazepine class of compounds, which are known to interact with various targets. For instance, Diltiazem, a benzothiazepine (which contains a this compound ring), is a calcium channel blocker . .

Mode of Action

This leads to vasodilation and decreased heart rate .

Biochemical Pathways

Thiazepines like diltiazem are known to affect the calcium ion transport pathway . By blocking calcium channels, they disrupt the normal flow of calcium ions, which play a crucial role in muscle contraction and nerve impulse transmission.

Result of Action

Thiazepines like diltiazem, which contain a this compound ring, are known to cause vasodilation and a decrease in heart rate by blocking calcium channels .

Biochemical Analysis

Biochemical Properties

1,4-Thiazepane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound-containing compounds have been shown to exhibit cytotoxic properties, interacting with cellular proteins to induce apoptosis in cancer cells . These interactions often involve binding to specific sites on enzymes, leading to inhibition or activation of their catalytic activities.

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound-containing compounds have been observed to affect breast carcinoma and colon adenocarcinoma cell lines, leading to changes in cell viability and proliferation . These effects are mediated through alterations in signaling pathways that regulate cell growth and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It can bind to enzymes and proteins, leading to changes in their activity. For instance, this compound-containing compounds have been shown to inhibit specific enzymes involved in cancer cell metabolism, thereby reducing cell proliferation . Additionally, these compounds can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound-containing compounds can maintain their cytotoxic properties over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to these compounds can lead to sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound-containing compounds may exhibit therapeutic effects, such as reducing tumor growth in cancer models. At high doses, these compounds can cause toxic or adverse effects, including damage to healthy tissues and organs . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound-containing compounds can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in cellular energy production . These interactions can alter the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound-containing compounds in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of this compound-based therapies.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound-containing compounds may localize to the mitochondria, where they can modulate mitochondrial function and induce apoptosis . These localization patterns are essential for understanding the precise mechanisms of action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Thiazepane can be synthesized through several methods. One common approach involves the gold-catalyzed 7-exo-dig cyclization of 1,3-aminothioethers. This process includes the formation of a carbon-sulfur bond and an intramolecular allyl sulfur-to-carbon migration . Another method involves the one-pot synthesis using α,β-unsaturated esters and 1,2-amino thiols to form 1,4-thiazepanones, which can be further reduced to 1,4-thiazepanes .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production. The use of gold catalysis and one-pot synthesis methods are particularly promising for industrial applications due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,4-Thiazepane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and borane dimethylsulfide are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: 1,4-Thiazepanes from 1,4-thiazepanones.

    Substitution: Various substituted thiazepanes depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Investigated for their biological activity, including cytotoxic properties.

    Medicine: Potential use in drug development due to their unique chemical properties and biological activity.

    Industry: Applications in materials science for the development of new materials with specific properties.

Comparison with Similar Compounds

1,4-Thiazepane can be compared with other seven-membered heterocycles such as:

    1,4-Oxazepine: Contains an oxygen atom instead of sulfur.

    1,4-Diazepine: Contains two nitrogen atoms in the ring.

    1,4-Dithiazepine: Contains two sulfur atoms in the ring.

Uniqueness

This compound is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.

List of Similar Compounds

  • 1,4-Oxazepine
  • 1,4-Diazepine
  • 1,4-Dithiazepine

Properties

IUPAC Name

1,4-thiazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS/c1-2-6-3-5-7-4-1/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFUNFPIPRUQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCSC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586342
Record name 1,4-Thiazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101184-85-4
Record name 1,4-Thiazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Thiazepane
Reactant of Route 2
1,4-Thiazepane
Reactant of Route 3
1,4-Thiazepane
Reactant of Route 4
1,4-Thiazepane
Reactant of Route 5
1,4-Thiazepane
Reactant of Route 6
1,4-Thiazepane
Customer
Q & A

Q1: What are 1,4-thiazepanes, and why are they of interest to researchers?

A1: 1,4-Thiazepanes are seven-membered heterocyclic compounds containing one sulfur atom and one nitrogen atom in their ring structure. They are considered privileged scaffolds in medicinal chemistry due to their three-dimensional character, making them attractive building blocks for developing new pharmaceuticals [, , , ].

Q2: What are some of the biological activities reported for 1,4-thiazepane derivatives?

A2: this compound derivatives have shown diverse biological activities, including anticancer activity [, ]. Specifically, this compound-based curcuminoids demonstrated promising antiproliferative properties in vitro, surpassing the activity of their parent curcumin compounds []. Additionally, research identified 1,4-acylthiazepanes as a novel class of ligands for BET (bromodomain and extraterminal domain) bromodomains, which play crucial roles in gene regulation and are implicated in various diseases [].

Q3: How do researchers synthesize this compound derivatives?

A3: Several synthetic approaches have been developed to access diverse this compound scaffolds. One efficient method utilizes a one-pot reaction between α,β-unsaturated esters and 1,2-amino thiols, yielding 1,4-thiazepanones, which can then be further modified to obtain the desired 1,4-thiazepanes []. Another approach involves a phosphine-triggered tandem annulation reaction between Morita-Baylis-Hillman carbonates and 1,4-diheteroatom dinucleophiles, providing access to saturated 1,4-heterocycles, including 1,4-thiazepanes []. Interestingly, a novel synthesis route was discovered where β,β-disubstituted acroleins, such as citral, react with cysteine to spontaneously form hexahydro-1,4-thiazepines [].

Q4: What analytical techniques are commonly used to characterize this compound derivatives?

A4: Researchers employ a combination of spectroscopic and analytical techniques to characterize 1,4-thiazepanes. Nuclear magnetic resonance (NMR) spectroscopy, including protein-observed ¹⁹F NMR, is valuable for structural elucidation and studying ligand-protein interactions [, ]. X-ray diffraction studies provide detailed information about the three-dimensional structure and absolute configuration of these compounds []. Additionally, standard analytical techniques like mass spectrometry and elemental analysis are employed to confirm molecular weight and elemental composition.

Q5: How does the structure of a this compound derivative influence its biological activity?

A5: The three-dimensional structure of 1,4-thiazepanes allows for diverse substitutions and modifications, influencing their interactions with biological targets. For instance, researchers investigating this compound-based curcuminoids observed that modifications on the thiazepane ring impacted their antiproliferative activity and reactive oxygen species (ROS) production []. Similarly, different substituents on 1,4-acylthiazepanes can modulate their binding affinity and selectivity towards specific BET bromodomains [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.